molecular formula C11H15N3O2S B14858421 Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate

Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate

Cat. No.: B14858421
M. Wt: 253.32 g/mol
InChI Key: BWDSVZUOMPKNTO-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate is an organic compound belonging to the class of pyrido[4,3-D]pyrimidines This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused with a pyridine ring

Chemical Reactions Analysis

Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . The compound’s neuroprotective effects are attributed to its ability to reduce endoplasmic reticulum stress and apoptosis in neuronal cells .

Comparison with Similar Compounds

Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate can be compared with similar compounds such as:

The unique bicyclic structure of this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-methylsulfanyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-3-16-10(15)9-7-6-12-5-4-8(7)13-11(14-9)17-2/h12H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDSVZUOMPKNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC2=C1CNCC2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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